2-(3-Chloro-4-fluorophenyl)imidazole-5-methanol
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Overview
Description
2-(3-Chloro-4-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which makes them highly versatile and useful in various applications, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that include condensation reactions, cyclization, and purification steps. The use of catalysts and optimized reaction conditions are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction may yield imidazole alcohols .
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazole
- 4-Phenylimidazole
- 5-Phenylimidazole
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
2-(3-Chloro-4-fluorophenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H8ClFN2O |
---|---|
Molecular Weight |
226.63 g/mol |
IUPAC Name |
[2-(3-chloro-4-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8ClFN2O/c11-8-3-6(1-2-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
PLZPZNGEIZBTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)Cl)F |
Origin of Product |
United States |
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